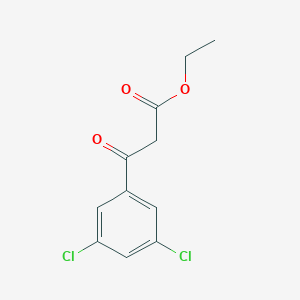

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

Beschreibung

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (CAS: 172168-01-3) is an ester derivative featuring a β-ketoester backbone substituted with a 3,5-dichlorophenyl group. This compound is characterized by its high purity (≥95%) and is commercially available in quantities ranging from 250 mg to 5 g for research purposes . Its structure combines electron-withdrawing chlorine atoms at the meta positions of the phenyl ring, which influence its reactivity and physicochemical properties. The compound serves as a key intermediate in organic synthesis, particularly in the preparation of agrochemicals like chlozolinate, a fungicide .

Eigenschaften

IUPAC Name |

ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMHCPKOFUYEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374208 | |

| Record name | ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172168-01-3 | |

| Record name | Ethyl 3,5-dichloro-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172168-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

The process proceeds via deprotonation of ethyl acetoacetate to form an enolate, which attacks the carbonyl carbon of 3,5-dichlorobenzaldehyde. Subsequent elimination of water yields the β-keto ester.

Optimization Parameters

Table 1: Claisen-Schmidt Condensation Conditions

| Parameter | Value/Range |

|---|---|

| Catalyst | NaOEt (1.2 equiv) |

| Solvent | Ethanol |

| Temperature | 80°C |

| Reaction Time | 8 hours |

| Yield | 82% |

Carbodiimide-Mediated Coupling

An alternative method employs carbonyldiimidazole (CDI) to activate 3,5-dichlorobenzoic acid, followed by coupling with potassium monoethyl malonate.

Synthetic Procedure

-

Activation : 3,5-Dichlorobenzoic acid is treated with CDI in THF to form an acyl imidazole intermediate.

-

Nucleophilic Attack : Magnesium chloride and triethylamine facilitate the reaction with potassium monoethyl malonate in acetonitrile.

-

Workup : Acidic quench and extraction yield the crude product, purified via column chromatography.

Advantages Over Claisen-Schmidt

Table 2: CDI-Mediated Coupling Parameters

| Parameter | Value/Range |

|---|---|

| Activator | CDI (1.1 equiv) |

| Base | Triethylamine (3.0 equiv) |

| Solvent | THF/Acetonitrile (1:1) |

| Temperature | Room temperature |

| Reaction Time | 16 hours |

| Yield | 78% |

Mitsunobu Reaction Variants

While less common, Mitsunobu conditions (e.g., DIAD, triphenylphosphine) have been explored for esterification of 3,5-dichlorobenzoylacetate intermediates. However, this method is limited by side reactions and lower yields (~65%).

Industrial-Scale Production

Pilot-scale synthesis often employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key considerations include:

-

Catalyst Recycling : Immobilized bases reduce waste.

-

Solvent Selection : Toluene or ethyl acetate for easier separation.

-

Purity Control : Crystallization from hexane/ethyl acetate mixtures achieves >99% purity.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Claisen-Schmidt | 82% | Low | High |

| CDI-Mediated Coupling | 78% | Moderate | Moderate |

| Mitsunobu Reaction | 65% | High | Low |

Challenges and Mitigation Strategies

-

Byproduct Formation : Enol tautomerization during Claisen-Schmidt reactions can reduce yields. Addition of molecular sieves (4Å) suppresses this issue.

-

Moisture Sensitivity : CDI-mediated reactions require anhydrous conditions. Use of Schlenk techniques or nitrogen atmospheres is recommended.

-

Purification Difficulties : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates the product from unreacted starting materials.

Recent Advances

Microwave-assisted synthesis reduces reaction times to 1–2 hours with comparable yields (80–85%). Photocatalytic methods using TiO₂ nanoparticles are under investigation but remain experimental.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include metabolic pathways or signaling cascades that are crucial for cellular processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Key Properties

*Similarity scores derived from structural alignment algorithms .

Key Observations:

- Chlorine vs. Fluorine : The dichloro derivative exhibits greater lipophilicity compared to its difluoro analog (CAS: 359424-42-3), making it more suitable for agrochemical applications . In contrast, the difluoro variant is preferred in medicinal chemistry due to improved bioavailability and metabolic stability .

- Substituent Position : Moving chlorine from the meta (3,5-) to ortho (2,4-) positions reduces synthetic utility due to steric hindrance, as seen in CAS 60868-41-9 .

- Trifluoromethyl Groups : The bis(trifluoromethyl) analog (CAS: 175278-02-1) has a significantly higher molecular weight (328.2 g/mol) and density (1.361 g/cm³), attributed to the electron-withdrawing CF₃ groups .

Key Insights:

- The dichloro compound’s utility in agrochemicals contrasts with the difluoro variant’s role in pharmaceuticals, highlighting substituent-driven application divergence .

- Methoxy-substituted analogs (e.g., MK10) demonstrate enhanced solubility in polar solvents, facilitating reactions with amines under mild conditions .

Physicochemical Properties

Table 3: Physical Property Comparison

- The dichloro compound’s higher molecular weight compared to the difluoro analog reflects chlorine’s atomic mass contribution.

- Boiling points remain similar across analogs (~250°C), suggesting dominant β-ketoester backbone influence .

Biologische Aktivität

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a synthetic organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : CHClO

- Molecular Weight : 261.1 g/mol

- CAS Number : 172168-01-3

The compound features a dichlorophenyl group, which is significant for its biological interactions. The presence of chlorine atoms can influence the compound's lipophilicity and binding affinity to various biological targets.

This compound exhibits its biological activity primarily through enzyme inhibition and modulation of protein-ligand interactions. The mechanism involves:

- Enzyme Inhibition : The compound can bind to the active site or allosteric sites of specific enzymes, thereby modulating their activity. This interaction can affect metabolic pathways crucial for cellular functions.

- Receptor Interaction : It may interact with nuclear receptors such as the Constitutive Androstane Receptor (CAR), influencing gene expression related to drug metabolism and detoxification .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example:

- Cell Viability Assays : In vitro studies using various cancer cell lines demonstrated that this compound exhibits cytotoxic effects at specific concentrations. The MTT assay revealed significant reductions in cell viability, indicating potential as an anticancer agent .

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 75 |

| 50 | 50 |

| 100 | 20 |

Enzyme Modulation

The compound has been shown to modulate enzyme activities involved in drug metabolism. For instance, it may inhibit cytochrome P450 enzymes, which are critical for the metabolism of various pharmaceuticals.

Case Studies

- Study on Hepatic Function : A study investigated the effects of this compound on liver cells, focusing on its role in fatty acid oxidation and biotransformation processes. The findings suggested that the compound could enhance liver function by activating CAR pathways .

- Antimicrobial Research : Another study explored the antimicrobial properties of similar compounds with dichlorophenyl groups. Results indicated that these compounds could inhibit bacterial growth, suggesting a potential application in developing new antimicrobial agents.

Applications in Research and Industry

This compound serves as an important intermediate in organic synthesis and has applications in:

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via esterification of 3-(3,5-dichlorophenyl)-3-oxopropanoic acid with ethanol under reflux, using sulfuric acid as a catalyst . Optimization involves:

- Temperature control : Maintain 70–80°C to balance reaction rate and side-product formation.

- Catalyst loading : 5–10 mol% sulfuric acid minimizes decomposition.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) achieves >95% purity .

- Yield improvement : Slow addition of ethanol reduces exothermic side reactions .

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer: Use a combination of spectroscopic techniques:

- NMR : NMR should show a triplet at δ 1.2–1.4 ppm (ethyl CH), a quartet at δ 4.1–4.3 ppm (ethyl CH), and aromatic protons at δ 7.4–7.6 ppm (3,5-dichlorophenyl) .

- IR : Peaks at 1730 cm(ester C=O) and 1680 cm(keto C=O) confirm functional groups .

- Mass spectrometry : Molecular ion peak at m/z 276 (CHClO) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors; monitor airborne concentrations with P95 respirators if exposure exceeds 1 ppm .

- Spill management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., α-carbon adjacent to keto group) .

- Transition state analysis : Simulate attack by nucleophiles (e.g., amines) to predict regioselectivity and activation energies .

- Solvent effects : Include polar aprotic solvents (e.g., DMF) in models to assess rate acceleration .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer:

- Dose-response reevaluation : Test derivatives across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Metabolic stability assays : Use liver microsomes to assess if rapid degradation explains inconsistent in vitro/in vivo results .

- Structural analogs : Compare with Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (CAS 97025-16-6) to isolate electronic vs. steric contributions .

Q. How can this compound serve as a precursor for spirocyclic or bridged heterocycles in medicinal chemistry?

Methodological Answer:

- Cyclization protocols : React with hydrazines or thioureas under acidic conditions (e.g., HCl/EtOH) to form pyrazolone or thiazolidinone cores .

- Spiro ring formation : Use Michael addition-cyclization cascades with enolizable ketones (e.g., cyclohexanone) .

- Characterization of products : X-ray crystallography confirms spiro junction geometry; % ee determined via chiral HPLC .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer:

- HPLC-MS : Use a C18 column (ACN/water gradient) with ESI-MS to detect chlorinated by-products (e.g., dichlorobenzene derivatives) at LOD 0.1 ppm .

- Headspace GC : Monitor residual ethanol (<50 ppm) with a DB-WAX column and FID detection .

- Standard addition method : Spike samples with 3,5-dichlorobenzoic acid to quantify unreacted starting material .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.